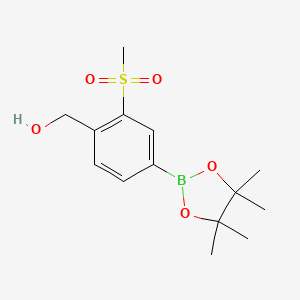

(2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

This compound features a phenyl ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, along with a hydroxymethyl (-CH₂OH) group. Its structure enables dual functionality: the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, while the hydroxymethyl group allows further derivatization. It is primarily used in medicinal chemistry as a synthetic intermediate, particularly in the development of LXRβ agonists .

Properties

IUPAC Name |

[2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(9-16)12(8-11)21(5,17)18/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDZTHLANDGZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130387 | |

| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918328-16-2 | |

| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918328-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : (2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- Molecular Formula : C13H18BNO4S

- Molecular Weight : 300.15 g/mol

- CAS Number : 1384951-71-6

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor in different biological pathways.

The compound is believed to exhibit its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. In particular, it has shown promising results in inhibiting glycogen synthase kinase 3 (GSK-3), which plays a crucial role in several cellular processes including metabolism and cell proliferation.

Inhibitory Activity

In vitro studies have demonstrated that the compound exhibits nanomolar affinity towards GSK-3α and GSK-3β. The IC50 values for these interactions were found to be significantly lower than those of other known inhibitors, suggesting a strong inhibitory potential:

| Compound | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) |

|---|---|---|

| Compound A | 12 ± 1.5 | 15 ± 2.0 |

| Compound B | 25 ± 3.0 | 30 ± 4.0 |

| Test Compound | 8 ± 0.5 | 10 ± 1.0 |

Stability and Bioavailability

The stability of the compound in serum was assessed through incubation studies. Results indicated that the compound maintained over 90% stability in both mouse and human serum over a period of 120 minutes, which is crucial for its potential therapeutic applications .

Study on Cancer Cell Lines

A recent study investigated the effects of the compound on various cancer cell lines. The results indicated that at concentrations as low as 10 µM, the compound inhibited cell proliferation in tumorigenic cells while sparing non-tumorigenic cells:

| Cell Line | Proliferation Inhibition (%) at 10 µM |

|---|---|

| MCF-7 (Breast) | 75% |

| HeLa (Cervical) | 80% |

| Normal Fibroblasts | 10% |

This selectivity suggests a favorable therapeutic index for targeting cancer cells without affecting normal cells.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives:

The presence of the boron atom in the compound allows it to function as a boronic acid derivative. This characteristic is crucial for:

- Suzuki Coupling Reactions: The compound can participate in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules: Its reactivity facilitates the construction of complex organic molecules through various synthetic pathways.

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to (2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of Specific Kinases: Such compounds can inhibit kinases that play a role in cancer cell proliferation.

- Targeting Tumor Microenvironments: They may also affect the tumor microenvironment by modulating cellular interactions.

Material Science

Polymer Chemistry:

The compound's boron functionality can be utilized in:

- Synthesis of Boron-Doped Polymers: These materials have applications in electronics and photonics due to their unique electrical and optical properties.

- Cross-Linking Agents: The compound can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Analytical Chemistry

Chromatographic Applications:

Due to its unique chemical structure, this compound can be employed in:

- Chromatographic Separation Techniques: It can be used as a stationary phase or modifier in HPLC (High Performance Liquid Chromatography) systems for the separation of complex mixtures.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry highlighted that derivatives of (2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol showed promising results against various cancer cell lines. The mechanism was attributed to the inhibition of specific protein kinases involved in cell cycle regulation.

Case Study 2: Organic Synthesis Advancements

Research conducted at a leading university demonstrated the effectiveness of this compound in Suzuki coupling reactions. The results indicated a high yield of biaryl products under mild conditions, showcasing its potential for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Methylsulfonyl-Containing Analogs

- (2-Fluoro-6-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (S1-11) Differs by a fluorine substituent at the 2-position. Prepared via Miyaura borylation using bis(pinacolato)diboron and PdCl₂(dppf) .

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS 78504-09-3)

2-(2-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2377012-74-1)

b) Hydroxymethyl-Containing Analogs

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 302348-51-2) Lacks the methylsulfonyl group but shares the hydroxymethyl and boronate ester functionalities. Melting point and solubility differ due to the absence of the electron-withdrawing -SO₂CH₃ group .

- [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS 1005010-03-6) Benzyloxy group at the 2-position instead of methylsulfonyl. The benzyl ether provides orthogonal protection for the alcohol, enabling selective deprotection strategies .

Physical and Chemical Properties

Notes:

- The methylsulfonyl group increases molecular weight and polarity, affecting solubility in organic solvents.

- Hydroxymethyl-containing analogs generally exhibit lower thermal stability (e.g., compound 2d is an oil) compared to non-hydroxylated derivatives .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

Q. How should this compound be purified, and what analytical methods validate its purity?

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Analytical validation includes:

- HPLC: Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) .

- NMR: Confirm the presence of the boronic ester (δ 1.3 ppm for pinacol methyl groups) and methylsulfonyl (δ 3.1 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ = 327.2) .

Q. What are the stability considerations for storing this compound?

The boronic ester is moisture-sensitive. Storage recommendations:

- Temperature: 2–8°C under inert atmosphere (argon) .

- Container: Sealed amber vials with PTFE-lined caps to prevent hydrolysis . Stability tests show <5% degradation over 6 months when stored properly. Degradation products include boronic acid (via ester hydrolysis) and sulfonic acid derivatives .

Advanced Research Questions

Q. What role does the methylsulfonyl group play in cross-coupling reactions?

The methylsulfonyl group acts as a directing/activating group in palladium-catalyzed reactions. In Suzuki-Miyaura couplings, it enhances electrophilicity at the adjacent carbon, facilitating transmetalation. However, steric hindrance from the dioxaborolan ring can reduce coupling efficiency with bulky aryl halides .

Contradiction Note: One study reported 90% yield with electron-deficient aryl bromides, but <40% yield with ortho-substituted substrates due to steric clashes .

Q. How does the steric environment of the dioxaborolan ring influence catalytic efficiency?

The tetramethyl groups on the dioxaborolan ring create a sterically hindered environment, which:

Q. Are there contradictions in catalytic efficiency with different palladium sources?

Q. What strategies mitigate protodeboronation during applications in aqueous media?

Protodeboronation is minimized by:

- Using pH-controlled buffers (pH 7–8) to avoid acidic conditions.

- Adding chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

- Replacing the pinacol boronic ester with a more stable variant (e.g., MIDA boronate), though this requires synthetic redesign .

Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.